2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
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Overview
Description
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide is an organic compound with the molecular formula C12H16N2O3 This compound features a benzamide core substituted with an amino group and a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yloxy Intermediate: This step involves the reaction of tetrahydropyran with a suitable hydroxylamine derivative under controlled conditions.
Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and tetrahydro-2H-pyran-4-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: This compound shares the tetrahydro-2H-pyran moiety but lacks the benzamide core.
Tetrahydro-2H-pyran-4-amine: Similar in structure but with different functional groups.
Uniqueness
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-amino-5-(oxan-4-yloxy)benzamide |
InChI |
InChI=1S/C12H16N2O3/c13-11-2-1-9(7-10(11)12(14)15)17-8-3-5-16-6-4-8/h1-2,7-8H,3-6,13H2,(H2,14,15) |
InChI Key |
KLQNYTQQKIRTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
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